molecular formula C15H18O2 B13453405 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one

Cat. No.: B13453405
M. Wt: 230.30 g/mol
InChI Key: UHUYNUHHVMKDKX-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their rigid frameworks, which can influence their chemical reactivity and biological activity. This compound features a spiro[3.3]heptane core with a 4-methoxyphenylmethyl substituent, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement, which is both regio- and stereospecific . The process involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a semipinacol rearrangement in the presence of acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for scalability, including the use of suitable solvents, catalysts, and reaction temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying molecular interactions with biological targets.

    Medicine: Spirocyclic compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one exerts its effects is not fully understood. its spirocyclic structure likely plays a role in its interaction with molecular targets. The rigid framework can influence the compound’s binding affinity and specificity to various receptors and enzymes, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-1-one: Lacks the 4-methoxyphenylmethyl substituent, making it less complex.

    Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic core.

Uniqueness

3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one is unique due to its specific substituent, which can significantly alter its chemical and biological properties compared to other spirocyclic compounds. The presence of the methoxyphenyl group adds additional sites for chemical modification and potential biological interactions, making it a versatile compound for research and application.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-3-one

InChI

InChI=1S/C15H18O2/c1-17-13-5-3-11(4-6-13)9-12-10-14(16)15(12)7-2-8-15/h3-6,12H,2,7-10H2,1H3

InChI Key

UHUYNUHHVMKDKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)C23CCC3

Origin of Product

United States

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